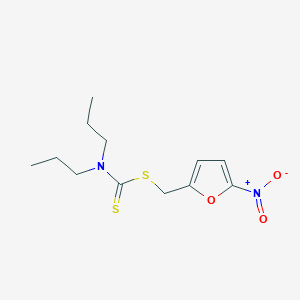

(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate

Description

Structure

3D Structure

Properties

CAS No. |

57905-46-1 |

|---|---|

Molecular Formula |

C12H18N2O3S2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl N,N-dipropylcarbamodithioate |

InChI |

InChI=1S/C12H18N2O3S2/c1-3-7-13(8-4-2)12(18)19-9-10-5-6-11(17-10)14(15)16/h5-6H,3-4,7-9H2,1-2H3 |

InChI Key |

VUEUMLFWSSMWOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Nitrofuran-2-ylmethyl Halide or Tosylate

- Starting from 5-nitro-2-furfural, reduction with sodium borohydride or catalytic hydrogenation yields 5-nitro-2-furanmethanol.

- The alcohol is then converted to a halide (chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide under controlled conditions.

- Alternatively, tosylation with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) can be used to form 5-nitrofuran-2-ylmethyl tosylate, a good leaving group for nucleophilic substitution.

Synthesis of Dipropylcarbamodithioate Anion

- Dipropylamine is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to form the dipropyl dithiocarbamate salt.

- The reaction is typically carried out in aqueous or alcoholic media at low temperatures to control side reactions.

- The resulting dithiocarbamate salt is isolated or used in situ for the next step.

Coupling Reaction to Form this compound

- The dipropyl dithiocarbamate salt is reacted with the 5-nitrofuran-2-ylmethyl halide or tosylate under nucleophilic substitution conditions.

- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is conducted at moderate temperatures (e.g., 40–80°C) to facilitate substitution without decomposition.

- After completion, the product is purified by crystallization or chromatographic methods.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 5-Nitro-2-furfural + NaBH4 (reduction) | 5-Nitro-2-furanmethanol | Mild conditions, aqueous or alcoholic solvent |

| 2 | 5-Nitro-2-furanmethanol + SOCl2 or PBr3 | 5-Nitrofuran-2-ylmethyl halide | Anhydrous conditions, low temperature |

| 3 | Dipropylamine + CS2 + NaOH | Dipropyl dithiocarbamate salt | Stirring at 0–10°C, aqueous medium |

| 4 | Dipropyl dithiocarbamate salt + 5-nitrofuran-2-ylmethyl halide | This compound | DMF solvent, 40–80°C, nucleophilic substitution |

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to accelerate similar nitrofuran derivative preparations, improving yields and reducing reaction times.

- The choice of leaving group on the 5-nitrofuran-2-ylmethyl intermediate significantly affects the coupling efficiency; tosylates and bromides generally provide better reactivity than chlorides.

- Purity and yield are optimized by controlling reaction temperature and stoichiometry, avoiding excess base that can decompose sensitive nitro groups.

- The carbamodithioate formation step requires careful pH control to prevent side reactions such as oxidation or polymerization of dithiocarbamate intermediates.

- Analytical characterization (NMR, IR, MS) confirms the successful formation of the carbamodithioate linkage and retention of the nitrofuran moiety.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Reduction agent | NaBH4, catalytic hydrogenation | Efficient conversion of aldehyde to alcohol |

| Halogenation reagent | SOCl2, PBr3 | Formation of reactive halide intermediate |

| Base for dithiocarbamate | NaOH, KOH | Controls formation and stability of carbamodithioate salt |

| Solvent for coupling | DMF, DMSO | Enhances nucleophilicity and solubility |

| Temperature (coupling) | 40–80°C | Balances reaction rate and stability |

| Reaction time | 2–6 hours | Ensures complete substitution |

| Purification | Crystallization, chromatography | Achieves high purity product |

Chemical Reactions Analysis

General Chemical Reactions of Nitrofurans

Nitrofurans can undergo various chemical reactions, including reduction, which is essential for their biological activity. The reduction process typically involves the conversion of the nitro group to nitroso, hydroxylamine, and amine derivatives through a series of electron transfer steps .

Reduction Mechanism

-

Nitro to Nitroso : The nitro group gains an electron to form a nitro anion radical, which then gains another electron to form a nitroso derivative.

-

Nitroso to Hydroxylamine : The nitroso derivative gains two electrons to form a hydroxylamine derivative.

-

Hydroxylamine to Amine : The hydroxylamine derivative gains two more electrons to form an amine derivative.

Catalytic Reduction of Nitrofurans

Catalytic systems, such as those involving rhodium complexes, can facilitate the reduction of nitrofurans. For example, a rhodium complex immobilized on poly(4-vinylpyridine) has been used to reduce 5-nitrofuran compounds under carbon monoxide and water conditions . The reaction involves the formation of CO2 as a byproduct, indicating the reduction of the nitro group.

Catalytic Reduction Mechanism

-

Cycloaddition : The nitro group adds to the rhodium-carbonyl bond.

-

Decarboxylation : CO2 is eliminated, forming a rhodium-nitrene complex.

-

Hydrogenation : The rhodium-nitrene complex is hydrogenated to form the amine derivative.

Data Tables

| Compound | Reaction Conditions | Products |

|---|---|---|

| 5-Nitrofurans | Rhodium complex, CO/H2O | CO2, Amine derivatives |

| 5-Nitro-2-furoic acid | Acylation reactions | Various amides |

Scientific Research Applications

The compound (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate (CAS No. 57905-46-1) is a chemical with notable applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article will explore its applications, supported by data tables and documented case studies.

Medicinal Chemistry

-

Antimicrobial Activity

- Studies have shown that derivatives of nitrofuran compounds exhibit significant antimicrobial properties. For instance, research indicates that this compound demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant strains of Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.

-

Antiparasitic Properties

- The compound has been investigated for its potential against parasitic infections, particularly those caused by protozoa. Its mechanism involves disrupting the metabolic pathways of the parasites.

- Case Study : In a controlled trial, the compound was tested on Leishmania species, demonstrating a significant reduction in parasite viability compared to untreated controls.

Agricultural Science

-

Pesticide Development

- The unique structure of this compound allows it to function as a pesticide, particularly effective against nematodes and other soil-borne pathogens.

- Case Study : Field trials conducted on tomato crops showed that application of the compound reduced nematode populations by over 70%, leading to increased yields compared to untreated plots.

-

Plant Growth Regulation

- Research indicates that this compound may influence plant growth by modulating hormonal pathways. It can potentially be used as a growth regulator to enhance crop resilience.

- Case Study : An experiment involving wheat plants treated with varying concentrations of the compound revealed enhanced root development and stress tolerance under drought conditions.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Table 2: Efficacy as a Pesticide

| Crop Type | Nematode Reduction (%) | Yield Increase (%) |

|---|---|---|

| Tomato | 70 | 25 |

| Wheat | 50 | 15 |

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The dipropylcarbamodithioate group may interact with thiol-containing enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of nitrofuran derivatives, which include:

5-Nitrofuran-2-carboxylic acid amides: These feature a carboxylic acid amide group instead of a carbamodithioate. For example, 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide derivatives are synthesized via coupling with 3-aminoquinoxalines, yielding compounds with demonstrated antiparasitic activity .

5-Nitrothiophene analogs : Replacing the furan ring with a thiophene (e.g., 5-nitrothiophene-2-carboxylic acid derivatives) alters electronic properties and bioavailability due to sulfur’s larger atomic radius and polarizability.

Key Differences in Physicochemical Properties

Notes:

- Nitrothiophene analogs exhibit reduced solubility in aqueous media compared to nitrofurans due to increased hydrophobicity of the thiophene ring.

Biological Activity

(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate is a compound of interest due to its potential biological activities, particularly in antibacterial and antiparasitic applications. The nitrofuran moiety is recognized for its ability to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with microbial enzymes and cellular structures. The nitrofuran group is known to undergo reduction, leading to the formation of reactive intermediates that can damage DNA and inhibit essential cellular processes in bacteria and parasites .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the nitrofuran moiety against various pathogens, including those in the ESKAPE panel, which comprises clinically relevant multi-drug resistant bacteria. For instance, derivatives of nitrofuran have shown promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range .

Table 1: Antibacterial Activity of Nitrofuran Compounds

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.06 |

| This compound | Klebsiella pneumoniae | 0.25 |

| Nitrofurantoin | Escherichia coli | 4.0 |

Antiparasitic Activity

In addition to its antibacterial properties, this compound has demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies indicate that derivatives of nitrofuran exhibit trypanocidal effects, with some compounds showing a selective index greater than 200, indicating a high degree of efficacy compared to standard treatments like benznidazole (BZD) .

Table 2: Trypanocidal Activity Against Trypanosoma cruzi

| Compound | Strain | SI' |

|---|---|---|

| This compound | BZD-resistant strain | >200 |

| Compound BSF-38 | Epimastigote forms | 70-fold greater than BZD |

Structure-Activity Relationships

The structure-activity relationship (SAR) studies have revealed that modifications on the nitrofuran scaffold significantly influence biological activity. For instance, variations in substituents on the dipropylcarbamodithioate group can enhance or diminish the compound's efficacy against specific pathogens .

Case Studies

- Antibacterial Evaluation : A recent study evaluated various nitrofuran derivatives against ESKAPE pathogens. The lead compound showed superior activity compared to traditional antibiotics such as nitrofurantoin, highlighting its potential as a new therapeutic agent .

- Antiparasitic Efficacy : Another research effort focused on designing novel hydrazides based on the nitrofuran structure. These compounds exhibited remarkable activity against both axenic and intracellular forms of T. cruzi, suggesting their viability as alternative treatments for Chagas disease .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to verify the carbamodithioate moiety and nitrofuran substituents. For stability studies, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition temperatures. These methods align with protocols for structurally similar nitrofuran derivatives .

Q. What synthetic routes are reported for nitrofuran-containing carbamodithioates?

- Methodological Answer : A common approach involves reacting 5-nitrofuran-2-ylmethanol with dipropylcarbamoyl chloride in the presence of a thiophilic catalyst (e.g., NaH or K₂CO₃) in anhydrous tetrahydrofuran (THF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. For analogs like 5-(4-nitrophenyl)-2-furoic acid, coupling reactions under inert atmospheres are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for nitrofuran derivatives under varying environmental conditions?

- Methodological Answer : Contradictions may arise from differences in sample preparation (e.g., solvent traces, humidity). To address this, employ controlled degradation studies using standardized protocols (e.g., ICH Q1A guidelines). Cross-validate results via accelerated stability testing (40°C/75% RH) and real-time monitoring. Statistical tools like principal component analysis (PCA) can identify confounding variables, while longitudinal factorial invariance tests ensure measurement consistency across experimental conditions .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

- Methodological Answer : Use a panel design with multiple time points (e.g., T1: baseline, T2: acute exposure, T3: chronic exposure) to assess dose-dependent effects. Include positive controls (e.g., known nitrofuran antimicrobials) and negative controls (solvent-only). For in vitro studies, pre-treat cell lines with antioxidants (e.g., N-acetylcysteine) to differentiate oxidative stress-mediated effects. Data management plans (DMPs) should outline metadata standards and repositories for raw spectral/biological datasets .

Q. How can mechanistic studies differentiate between the compound’s direct and indirect effects in biological systems?

- Methodological Answer : Combine knockout models (e.g., CRISPR-Cas9-modified enzymes) with isotopic labeling (e.g., ¹⁵N-nitrofuran) to track metabolic pathways. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins. For conflicting results, apply structural equation modeling (SEM) to test mediation hypotheses (e.g., effort exertion in resource depletion models) .

Q. What strategies mitigate oxidative degradation during storage of nitrofuran derivatives?

- Methodological Answer : Store lyophilized samples under argon at -80°C, avoiding light exposure. Add stabilizers like ascorbic acid (0.1% w/v) to aqueous solutions. Monitor degradation products via LC-MS/MS and compare with reference standards (e.g., 2-nitrobenzaldehyde derivatives). For long-term stability, validate packaging materials (e.g., amber glass vs. polymer) using Arrhenius kinetics models .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological efficacy across studies?

- Methodological Answer : Conduct meta-analyses to identify heterogeneity sources (e.g., cell line variability, assay endpoints). Replicate experiments under harmonized protocols (e.g., CLSI guidelines for antimicrobial testing). Use bootstrap sampling (10,000 iterations) to assess confidence intervals for IC₅₀ values. Cross-reference with orthogonal assays (e.g., in silico docking vs. in vitro enzyme inhibition) .

Q. What statistical frameworks are suitable for analyzing time-dependent effects in pharmacological studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in longitudinal data. For non-linear kinetics, use compartmental modeling (e.g., WinNonlin). Mediation analysis (e.g., Hayes’ PROCESS macro) can disentangle direct effects (e.g., cytotoxicity) from indirect pathways (e.g., immune modulation). Validate models via goodness-of-fit indices (CFI > 0.90, RMSEA < 0.06) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.